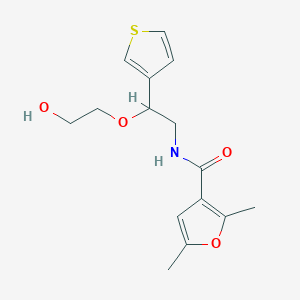
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide, also known as TH-302, is a prodrug that is activated under hypoxic conditions. It has been extensively studied for its potential in cancer therapy.
作用機序
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is activated under hypoxic conditions, which are commonly found in solid tumors. The prodrug is converted to its active form, bromo-isophosphoramide mustard (Br-IPM), by a hypoxia-specific reduction reaction. Br-IPM then crosslinks DNA, leading to cell death.
Biochemical and Physiological Effects:
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide has been shown to selectively target hypoxic tumor cells, leading to tumor regression in preclinical models. It has also been shown to have minimal toxicity in normal tissues. N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide has been tested in clinical trials for various types of cancer, including pancreatic, breast, and lung cancer.
実験室実験の利点と制限
One advantage of using N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide in lab experiments is its selective targeting of hypoxic tumor cells, which allows for a more targeted approach to cancer therapy. However, one limitation is that N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide requires hypoxic conditions for activation, which may not be present in all tumors.
将来の方向性
There are several future directions for N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide research. One area of focus is the development of combination therapies with other cancer treatments, such as chemotherapy and radiation therapy. Another area of focus is the development of biomarkers to identify patients who are most likely to benefit from N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide therapy. Additionally, further studies are needed to better understand the mechanism of action of N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide and to optimize its dosing and administration in clinical settings.
In conclusion, N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a promising prodrug that has shown potential in cancer therapy. Its selective targeting of hypoxic tumor cells makes it an attractive option for combination therapies with other cancer treatments. Further research is needed to fully understand its mechanism of action and to optimize its use in clinical settings.
合成法
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide can be synthesized through a multi-step process involving the reaction of 2,5-dimethylfuran-3-carboxylic acid with thiophene-3-carboxylic acid, followed by the addition of 2-(2-hydroxyethoxy)ethylamine. The resulting product is then treated with trifluoroacetic acid to obtain N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide in its prodrug form.
科学的研究の応用
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide has been extensively studied for its potential in cancer therapy. It has been shown to selectively target hypoxic tumor cells, which are resistant to traditional chemotherapy and radiation therapy. N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide has been tested in preclinical models of various types of cancer, including pancreatic, breast, lung, and colon cancer.
特性
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S/c1-10-7-13(11(2)20-10)15(18)16-8-14(19-5-4-17)12-3-6-21-9-12/h3,6-7,9,14,17H,4-5,8H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSFEHUZQOEIGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC(C2=CSC=C2)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

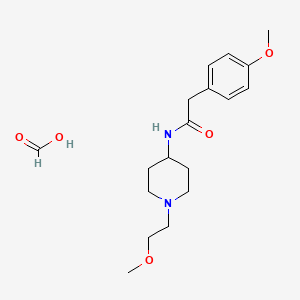
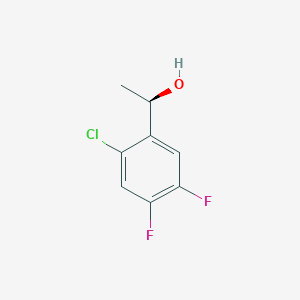
![(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)methanone](/img/structure/B2702884.png)

![2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine](/img/structure/B2702886.png)
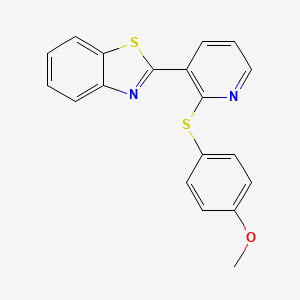
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-fluoro-4-methoxybenzamide](/img/structure/B2702891.png)
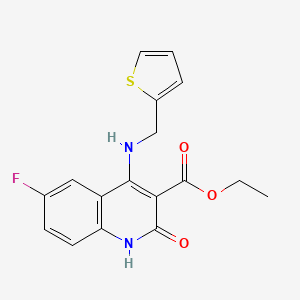
amino]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B2702893.png)
![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide](/img/structure/B2702895.png)
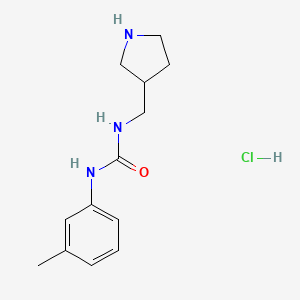
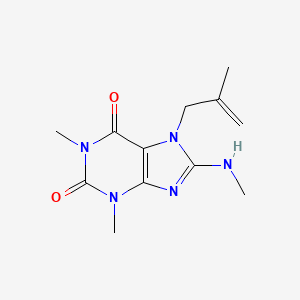
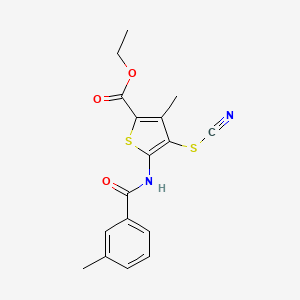
![1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)pent-4-en-1-one](/img/structure/B2702904.png)